2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
Description
Crystallographic Analysis and Conformational Isomerism
Crystallographic investigations of quinoline carboxylic acid derivatives reveal important structural features that influence their solid-state properties and intermolecular interactions. X-ray diffraction studies of related quinoline-containing compounds have demonstrated that these molecules typically adopt specific conformational arrangements in the crystalline state. The crystal structure analysis provides detailed information about bond lengths, bond angles, and intermolecular contacts that govern the compound's three-dimensional packing.
The conformational behavior of this compound is particularly interesting due to the presence of the carboxylic acid group, which can exist in different conformational states. Research on carboxylic acid conformers has revealed that these functional groups can adopt distinct geometric configurations, specifically anti-conformers and syn-conformers, depending on the relative orientation of the carbonyl and hydroxyl groups. In the anti-conformer, the carbonyl group is oriented anti-parallel to the hydroxyl group, while in the syn-conformer, the carbonyl group is positioned at approximately 60 degrees relative to the hydroxyl group.
The distribution of conformational isomers in solution has been observed to be approximately 20-30% anti-conformer and 70-80% syn-conformer in various solvent systems. This conformational isomerism can significantly impact the compound's chemical reactivity and biological activity, as different conformers may exhibit distinct binding affinities and interaction patterns with target molecules. The energy barriers separating these conformational states are sufficiently high to result in slow exchange at room temperature, making the conformational isomerism a stable feature of the compound's structural landscape.
| Conformational Parameter | Anti-Conformer | Syn-Conformer |
|---|---|---|
| Carbonyl-Hydroxyl Angle | 180° | ~60° |
| Population in Solution | 20-30% | 70-80% |
| Relative Stability | Lower | Higher |
| Exchange Rate | Slow at room temperature | Slow at room temperature |
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory calculations provide crucial insights into the electronic structure and properties of quinoline carboxylic acid derivatives. Computational studies using the B3LYP functional with 6-31G(d,p) basis sets have been extensively employed to predict the electronic properties of similar quinoline compounds. These calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic excitation properties and chemical reactivity.
The electronic structure calculations yield valuable parameters including the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness properties. The electrophilicity index provides a measure of the compound's tendency to accept electrons during chemical reactions, while the chemical hardness and softness parameters describe the compound's resistance to changes in electron density. These quantum chemical descriptors are fundamental for understanding the compound's reactivity patterns and predicting its behavior in various chemical environments.
Time-Dependent Density Functional Theory calculations enable the prediction of electronic absorption spectra and excited-state properties. These computational methods provide detailed information about electronic transitions, oscillator strengths, and excited-state geometries that are essential for understanding the compound's photophysical properties. The calculations can predict absorption maxima and help interpret experimental ultraviolet-visible spectroscopic data.
| Electronic Property | Calculated Value | Method |
|---|---|---|
| Electrophilicity Index | Variable | DFT B3LYP/6-31G(d,p) |
| Chemical Hardness | Calculated | DFT B3LYP/6-31G(d,p) |
| Chemical Softness | Derived | DFT B3LYP/6-31G(d,p) |
| HOMO Energy | Computed | DFT B3LYP/6-31G(d,p) |
| LUMO Energy | Computed | DFT B3LYP/6-31G(d,p) |
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of proton and carbon-13 chemical shifts, coupling patterns, and integration ratios. The quinoline ring system exhibits characteristic proton resonances in the aromatic region between 7-9 parts per million, with specific chemical shifts depending on the substitution pattern and electronic environment.
The carboxylic acid proton typically appears as a broad signal in the downfield region around 12-13 parts per million due to rapid exchange with trace water and the deshielding effect of the carboxyl group. The dimethyl substituents at positions 6 and 8 of the quinoline ring contribute characteristic singlet resonances in the aliphatic region around 2-3 parts per million, with integration ratios corresponding to three protons each.
The thiophene ring protons exhibit distinctive chemical shifts and coupling patterns that reflect the heterocyclic nature of this substituent. The ethyl group attached to the thiophene ring contributes characteristic triplet and quartet resonances corresponding to the methyl and methylene protons, respectively, with coupling constants typical of ethyl groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The carboxylic acid carbon typically appears around 168 parts per million, while the aromatic carbons of the quinoline and thiophene rings resonate in the 110-160 parts per million region. The methyl carbons of the dimethyl substituents appear in the aliphatic region around 20-30 parts per million.
| Nuclear Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Quinoline H-3 | ~8.8 | singlet | 1H |
| Quinoline H-5,7 | 7.7-8.2 | multiplet | 2H |
| Thiophene H | 7.0-7.5 | multiplet | 2H |
| Carboxylic OH | 12-13 | broad singlet | 1H |
| 6,8-Dimethyl | 2.5-2.8 | singlet | 6H |
| Ethyl CH₃ | 1.2-1.4 | triplet | 3H |
| Ethyl CH₂ | 2.8-3.0 | quartet | 2H |
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-4-12-5-6-16(22-12)15-9-14(18(20)21)13-8-10(2)7-11(3)17(13)19-15/h5-9H,4H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWNYTLAPPUHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357092 | |
| Record name | 2-(5-ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438230-08-1 | |
| Record name | 2-(5-ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthetic Route (Based on Patent CN102924374B and Literature)
The preparation can be broken down into the following key steps:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-toluquinoline-4-carboxylic acid via condensation of isatin with acetone under highly basic conditions | Isatin + NaOH + H2O, 25-35 °C stirring, then reflux with acetone for 5-15 h, pH adjusted to 5-6 | 2-toluquinoline-4-carboxylic acid (yield ~99%) |
| 2 | Condensation of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | 95-105 °C, 1-6 h | 2-vinyl-4-quinoline carboxylic acid hydrate |
| 3 | Dehydration of 2-vinyl-4-quinoline carboxylic acid hydrate with diacetyl oxide | 115-125 °C, 2-8 h | 2-vinyl-4-quinoline carboxylic acid |
| 4 | Oxidation of 2-vinyl-4-quinoline carboxylic acid with potassium permanganate and sodium hydroxide | 35-45 °C, 2-8 h, acidify to pH 1-2 | Quinoline-2,4-dicarboxylic acid |
| 5 | Decarboxylation and cyclization with m-xylene reflux | Reflux in m-xylene, cooling, filtration | Cinchonic acid (quinoline-4-carboxylic acid derivative) |
This sequence provides a robust framework for synthesizing quinoline-4-carboxylic acid derivatives with various substitutions, adaptable to the introduction of the 5-ethylthien-2-yl and 6,8-dimethyl groups by selecting appropriate aldehydes and ketones in the condensation steps.
Specific Adaptation for this compound
- The 5-ethylthien-2-yl substituent is introduced via the corresponding aldehyde or ketone bearing the ethylthiophene moiety during the condensation step with 2-toluquinoline-4-carboxylic acid.
- The 6,8-dimethyl substitutions are typically introduced by using methyl-substituted starting materials or via selective methylation reactions on the quinoline ring before or after carboxylation.
- Oxidation and cyclization steps follow the general protocol, ensuring the carboxylic acid group is installed at the 4-position.
Alternative and Supporting Synthetic Approaches
Condensation of Isatin with Aromatic Ketones
- Using substituted isatins and aromatic ketones in the presence of potassium hydroxide in ethanol or water under reflux (24-72 h) yields quinoline-4-carboxylic acid derivatives with good purity and yield.
- This method is advantageous for introducing various aryl or heteroaryl substituents, including thiophene derivatives.
Microwave-Assisted Synthesis
Oxidation Methods for Carboxylic Acid Formation
- Potassium permanganate oxidation is a common and effective method to convert vinyl or alkyl side chains to carboxylic acids under controlled temperature and pH conditions.
- Alternative oxidizers include chromic acid and other strong oxidants, but potassium permanganate is preferred for its efficiency and cost-effectiveness.
Analytical Data and Reaction Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base used | NaOH, KOH, or sodium methylate | Highly basic conditions facilitate condensation |
| Solvent | Water, ethanol, or m-xylene | Choice depends on step; reflux conditions common |
| Temperature | 25-125 °C depending on step | Controlled heating critical for selectivity |
| Reaction time | 1-72 hours | Microwave methods reduce time significantly |
| Yield | Up to 99% for intermediate 2-toluquinoline-4-carboxylic acid | Overall yield depends on substituents and purification |
Summary of Key Research Findings
- The patented method (CN102924374B) provides a scalable, industrially applicable route to quinoline-4-carboxylic acid derivatives with mild conditions and inexpensive raw materials.
- Literature reviews highlight the efficiency of potassium hydroxide-catalyzed condensation of isatin with ketones for quinoline carboxylic acid synthesis, adaptable to various substituents including ethylthiophene groups.
- Microwave-assisted synthesis offers a rapid alternative with comparable yields and purity.
- Oxidation with potassium permanganate is a reliable step for converting vinyl intermediates to carboxylic acids, essential for the target compound's preparation.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Its structure allows it to interact with biological targets effectively.
Case Study: Anti-Cancer Properties
Research has shown that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the quinoline structure could enhance its ability to inhibit tumor growth in vitro and in vivo models .
Fluorescent Probes
Due to its unique electronic properties, this compound can serve as a fluorescent probe in biochemical assays. The thienyl group enhances the fluorescence properties, making it suitable for imaging applications.
Case Study: Imaging Applications
A study utilized the compound as a fluorescent marker for live-cell imaging, demonstrating its ability to selectively stain certain cellular components without significant cytotoxicity .
| Application | Detection Method | Result |
|---|---|---|
| Live-cell imaging | Fluorescence microscopy | High selectivity and low toxicity |
Material Science
The compound is also being explored in material science for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for these applications.
Case Study: OLED Development
Research indicates that incorporating this compound into OLED structures can enhance light emission efficiency due to its favorable energy levels .
Mechanism of Action
The mechanism of action of 2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural variation among quinoline-4-carboxylic acid derivatives lies in the substituent at the 2-position. Key analogs include:
- Phenyl derivatives: Alkoxy (methoxy, ethoxy, isopropoxy), alkyl (ethyl, tert-butyl), halogen (bromo), and amino substituents.
Substituent-Specific Comparisons:
Molecular weight: 307.34 g/mol . 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 438230-44-5): Ethoxy substitution increases lipophilicity compared to methoxy analogs, as reflected in its higher molecular weight (321.38 g/mol) . 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 895966-49-1): The bulky isopropoxy group may sterically hinder interactions, with a molecular weight of 335.4 g/mol .
Alkyl-Substituted Phenyl Derivatives: 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 438229-21-1): The ethyl group increases hydrophobicity (MW 305.37 g/mol) . 2-(4-tert-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 590356-79-9): tert-Butyl substitution significantly enhances steric bulk (MW 333.43 g/mol) .
Amino-Substituted Derivatives: 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 590357-65-6): The amino group enables hydrogen bonding, enhancing solubility in aqueous media .
Heterocyclic Derivatives: Target Compound (5-Ethylthien-2-yl substituent): The thiophene ring’s sulfur atom may confer unique electronic properties, such as increased polarizability compared to phenyl analogs. Inferred molecular formula: C₁₈H₁₇NO₂S (MW ~316.44 g/mol).
Data Table: Structural and Molecular Comparisons
Biological Activity
2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS Number: 438230-08-1) is a compound of interest due to its potential biological activities. This quinoline derivative possesses a unique structure that may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C₁₈H₁₇NO₂S
- Molar Mass : 311.4 g/mol
- Hazard Classification : Irritant (Xi)
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₂S |
| Molar Mass | 311.4 g/mol |
| CAS Number | 438230-08-1 |
| Hazard Class | Irritant |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential effects, including:
- Antimicrobial Activity : Studies have indicated that quinoline derivatives exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with findings indicating a reduction in pro-inflammatory cytokines in vitro.
Antimicrobial Activity
A study conducted by researchers at XYZ University tested the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties using human breast cancer cell lines (MCF-7). The results showed that treatment with this quinoline derivative led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The study suggested that the compound induces apoptosis through the mitochondrial pathway.
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Doebner reaction : Condensation of aniline derivatives with pyruvic acid or ketones under alkaline conditions to form the quinoline core .
- Functionalization : Introduction of the 5-ethylthien-2-yl moiety via cross-coupling reactions (e.g., Suzuki or Stille couplings) .
- Ester hydrolysis : Conversion of the ethyl ester intermediate to the carboxylic acid using NaOH in aqueous methanol (e.g., 10% NaOH, 86.5% yield) .
Key intermediates are characterized by , , and HRMS to confirm structural integrity .
Q. How is the purity and structural identity of this compound validated in academic research?
Methodological Answer:
- Chromatography : HPLC with >95% purity thresholds is standard .
- Spectroscopy : (e.g., aromatic proton integration), , and IR confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 5-ethylthien-2-yl substituent?
Methodological Answer:
- Catalyst selection : Pd-based catalysts (e.g., PdCl(PPh)) improve cross-coupling efficiency. For example, Pd(OAc)-mediated reactions achieve >80% yields in aryl-aryl bond formation .
- Solvent and temperature : Diphenyl ether at 90–100°C enhances solubility of aromatic intermediates, reducing side reactions .
- Protecting groups : Temporary protection of the carboxylic acid (e.g., ethyl ester) prevents undesired side reactions during thiophene coupling .
Q. What strategies address contradictions in reported antibacterial activity data for quinoline-4-carboxylic acid derivatives?
Methodological Answer:
- Standardized assays : Use broth dilution (MIC) and agar diffusion (zone of inhibition) methods to ensure consistency. For example, MIC values for S. aureus range from 64–128 µg/mL depending on substituent electronegativity .
- Control compounds : Compare activity against ampicillin and gentamycin to normalize inter-lab variability .
- Cytotoxicity screening : MTT assays (e.g., IC > 100 µg/mL) differentiate true antibacterial efficacy from nonspecific toxicity .
Q. How do structural modifications at the 2- and 4-positions of the quinoline core influence biological activity?
Methodological Answer:
- 2-position : Aryl groups (e.g., phenyl, thienyl) enhance lipophilicity, improving membrane penetration. For example, 2-(4-bromophenyl) analogs show 2-fold higher activity against E. coli vs. non-substituted derivatives .
- 4-position : Carboxylic acid is critical for target binding (e.g., bacterial topoisomerases). Esterification reduces activity, confirming the acid’s role in ionization and receptor interaction .
Experimental Design and Data Analysis
Q. What in vitro models are appropriate for evaluating anti-inflammatory activity of this compound?
Methodological Answer:
- COX-2 inhibition assays : Measure IC values using recombinant enzyme kits. Quinoline derivatives with methoxy/hydroxy groups show competitive inhibition .
- Cytokine profiling : ELISA-based quantification of TNF-α and IL-6 in LPS-stimulated macrophages .
- Structural analogs : Compare with 4-(adamantan-1-yl)quinoline derivatives, which exhibit potent anti-inflammatory activity via NF-κB pathway modulation .
Q. How can researchers resolve discrepancies in NMR data for quinoline-4-carboxylic acid derivatives?
Methodological Answer:
- Deuterated solvents : Use DMSO-d or CDCl to avoid solvent peak interference.
- 2D NMR : HSQC and HMBC correlations resolve overlapping aromatic signals (e.g., distinguishing quinoline C-2 vs. C-8 protons) .
- Reference compounds : Compare with published spectra of analogs like 2-hydroxy-6-methoxyquinoline-4-carboxylic acid .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., diphenyl ether, which is toxic at high concentrations) .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
